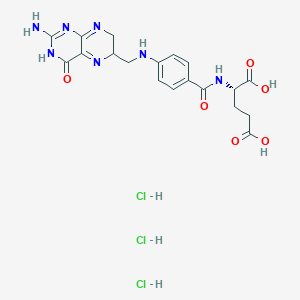
5-(dihydrogenphosphate),D-ribose,sodiumsalt
Descripción general
Descripción
D-Ribulose-5-phosphate (sodium salt) is a chemical compound that serves as an intermediate in the pentose phosphate pathway. This pathway is crucial for cellular metabolism, particularly in the production of nucleotides and amino acids. The compound is also involved in the Calvin cycle, which is essential for photosynthesis in plants .
Aplicaciones Científicas De Investigación
D-Ribulose-5-phosphate (sodium salt) has numerous applications in scientific research:
Chemistry: Used as a substrate to study enzyme kinetics and reaction mechanisms.
Biology: Plays a role in metabolic studies and the investigation of cellular pathways.
Medicine: Explored for its potential in metabolic engineering and therapeutic interventions.
Industry: Utilized in the production of biochemicals and as a standard in analytical techniques
Mecanismo De Acción
D-Ribulose-5-phosphate (sodium salt) exerts its effects primarily through its role in the pentose phosphate pathway and the Calvin cycle. It acts as a substrate for various enzymes, facilitating the production of NADPH and ribose-5-phosphate. These molecules are essential for cellular redox balance and nucleotide synthesis, respectively . The compound’s involvement in these pathways highlights its importance in maintaining cellular homeostasis and supporting metabolic functions .
Similar Compounds:
Xylulose-5-phosphate: Another intermediate in the pentose phosphate pathway.
Ribose-5-phosphate: A product of the pentose phosphate pathway and a precursor for nucleotide synthesis.
Ribulose-1,5-bisphosphate: A key intermediate in the Calvin cycle.
Uniqueness: D-Ribulose-5-phosphate (sodium salt) is unique due to its dual role in both the pentose phosphate pathway and the Calvin cycle. This dual functionality allows it to contribute to both cellular metabolism and photosynthesis, making it a versatile and essential compound in various biological processes .
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-Ribulose-5-phosphate (sodium salt) can be synthesized from 6-phosphogluconate through the action of a dehydrogenase enzyme or from xylulose 5-phosphate via ribulose phosphate 3-epimerase . The reaction conditions typically involve the use of specific buffers and controlled temperatures to ensure the stability and purity of the compound.
Industrial Production Methods: Industrial production of D-Ribulose-5-phosphate (sodium salt) often involves enzymatic processes due to their specificity and efficiency. The use of bioreactors and immobilized enzymes can enhance the yield and reduce the cost of production. The compound is usually isolated and purified through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: D-Ribulose-5-phosphate (sodium salt) undergoes various chemical reactions, including:
Oxidation: Conversion to ribulose-1,5-bisphosphate.
Reduction: Formation of ribose-5-phosphate.
Isomerization: Interconversion with xylulose-5-phosphate.
Common Reagents and Conditions:
Oxidation: Requires oxidizing agents such as NADP+.
Reduction: Involves reducing agents like NADPH.
Isomerization: Catalyzed by specific isomerase enzymes under physiological conditions.
Major Products:
Ribulose-1,5-bisphosphate: A key intermediate in the Calvin cycle.
Ribose-5-phosphate: An important precursor for nucleotide synthesis.
Propiedades
InChI |
InChI=1S/C5H11O8P.Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;/h1,3-5,7-9H,2H2,(H2,10,11,12);/t3-,4+,5-;/m0./s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVYFEKZUCTIDT-VEGRVEBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)OP(=O)(O)O.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@H](C=O)O)O)O)OP(=O)(O)O.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NaO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18265-46-8 | |
| Record name | D-Ribose, 5-(dihydrogen phosphate), sodium salt (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18265-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593699.png)


![Pentakisammonium 2,2'-{[2-(2-{2-[bis(carboxylatomethyl)amino]-5-(2,7-dichloro-6-oxido-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl]azanediyl}diacetate](/img/structure/B593705.png)



![Trisodium;[2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;octahydrate](/img/structure/B593717.png)

